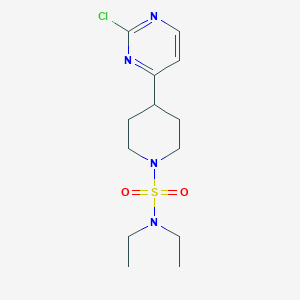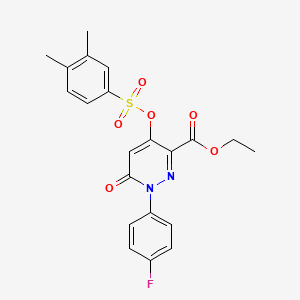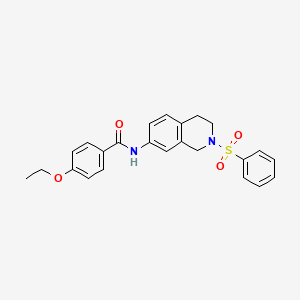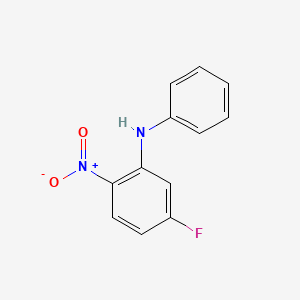
5-Fluoro-2-nitro-N-phenylaniline
Vue d'ensemble
Description
5-Fluoro-2-nitro-N-phenylaniline, also known as 5-F2NP, is a synthetic organic compound belonging to the class of anilines. It is used in a variety of applications due to its unique chemical properties, including its reactivity and its ability to act as a catalyst. 5-F2NP is a versatile compound that is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Preparation of Nitrobenzonitrile and Derivatives
- Wilshire (1967) explored the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene. This compound, closely related to 5-Fluoro-2-nitro-N-phenylaniline, reacts with amines, amino acids, and NH-heteroaromatic compounds, proving essential for synthesizing various derivatives (Wilshire, 1967).
Building Blocks for Heterocyclic Synthesis
- Křupková et al. (2013) identified 4-Chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for synthesizing various heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) to prepare substituted nitrogenous heterocycles, highlighting the importance of fluoro-nitro compounds in drug discovery (Křupková et al., 2013).
Covalent Complex Formation in Enzyme Reactions
- Santi and McHenry (1972) discussed the formation of a covalent complex between 5-Fluoro-2'-deoxyuridylate and thymidylate synthetase. The complexation and subsequent reactions underscore the relevance of fluorinated compounds in biochemical pathways and drug interactions (Santi & McHenry, 1972).
Synthesis of Fluorophenothiazines
- Sharma et al. (1999) reported the synthesis of fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines. These compounds are synthesized through a process involving fluoro-nitro compounds, demonstrating their utility in creating complex organic structures (Sharma et al., 1999).
Structural Analysis and Non-Linear Optical Properties
- Yanes et al. (1997) examined N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a compound structurally related to 5-Fluoro-2-nitro-N-phenylaniline. Their study focused on its molecular structure and non-linear optical properties, suggesting the potential of fluoro-nitro compounds in advanced material science (Yanes et al., 1997).
Propriétés
IUPAC Name |
5-fluoro-2-nitro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLYOAKLGQZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitro-N-phenylaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2516919.png)
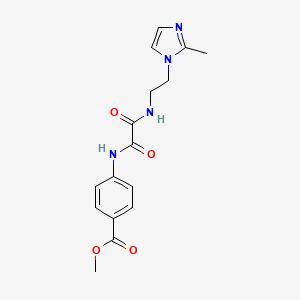
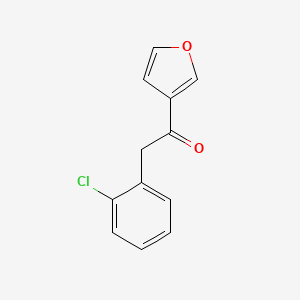
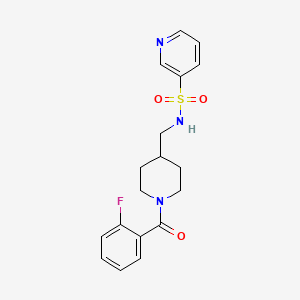
![(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine](/img/structure/B2516926.png)
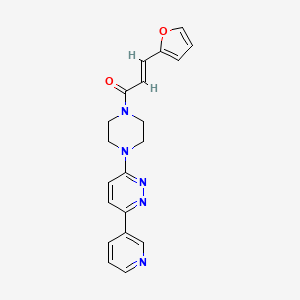
![3-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylamino)-propionic acid](/img/structure/B2516930.png)
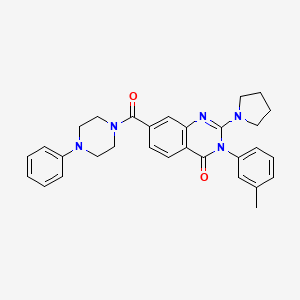
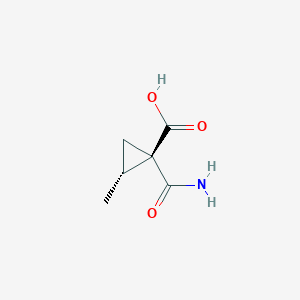
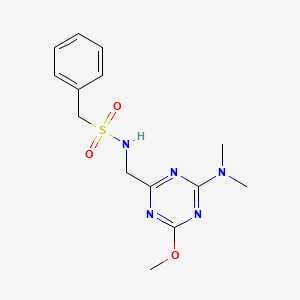
![1-(2-methylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2516935.png)
